molecular formula C6H7BrN2O B1473778 6-Bromo-5-methoxypyridin-3-amine CAS No. 1020253-85-3

6-Bromo-5-methoxypyridin-3-amine

Cat. No. B1473778
CAS RN: 1020253-85-3
M. Wt: 203.04 g/mol
InChI Key: VNJYEDKEMNOYBM-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is typically stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of N-Bromosuccinimide in acetonitrile at temperatures between 0 and 20°C for 2 hours . Another method involves a multi-step reaction with pyridine at 45°C for 12 hours, followed by a reaction with potassium carbonate in methanol at 60°C for 12 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various rearrangements . The specific reactions would depend on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place under an inert atmosphere .

Safety and Hazards

The compound is classified as a warning under the GHS classification. It has hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

6-bromo-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYEDKEMNOYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743205
Record name 6-Bromo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020253-85-3
Record name 3-Pyridinamine, 6-bromo-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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